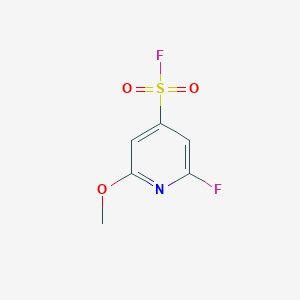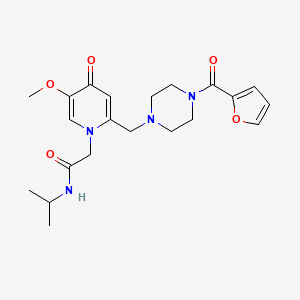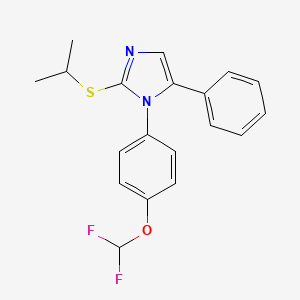
1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with phenyl groups at the 1 and 5 positions, a difluoromethoxy group at the 4 position of one phenyl group, and an isopropylthio group at the 2 position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which imparts aromaticity and contributes to the compound’s stability. The difluoromethoxy group would add electronegativity due to the presence of fluorine atoms, while the isopropylthio group would contribute to the compound’s lipophilicity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring might undergo electrophilic substitution reactions, while the difluoromethoxy and isopropylthio groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to its stability and solubility, while the difluoromethoxy and isopropylthio groups could affect its polarity and reactivity .Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
Imidazole derivatives, including those with substituted phenyl groups, are often studied for their antioxidant capacities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, assess the capacity of compounds to scavenge free radicals, which is vital in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Drug Design and Pharmacophore Analysis
Compounds with imidazole scaffolds, such as "1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole", are crucial in designing inhibitors targeting specific proteins, including kinases like p38α MAP kinase. These proteins play significant roles in inflammatory processes, and imidazole derivatives are valuable for their selective inhibition capabilities. The design, synthesis, and activity studies of these compounds are integral to developing new therapeutic agents (Scior et al., 2011).
Synthesis and Chemical Properties
The synthesis and transformation of imidazole derivatives, including phosphorylated variants, are of great interest due to their chemical and biological properties. These compounds are synthesized using various methods, including cross-coupling reactions, and exhibit a wide range of activities, from insectoacaricidal to antihypertensive. Such studies not only expand the understanding of imidazole chemistry but also open avenues for creating novel compounds with enhanced biological activities (Abdurakhmanova et al., 2018).
Applications in Nanostructure Synthesis
The development of metal-organic frameworks (MOFs) and nanofibers using imidazole-based compounds illustrates the material science applications of such structures. Zeolite imidazolate frameworks (ZIFs), for instance, utilize imidazolate linkers with metal ions to create materials with unique physicochemical properties. These are used in various applications, highlighting the versatility of imidazole derivatives in synthesizing novel materials (Sankar et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-13(2)25-19-22-12-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h3-13,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRGIFXQRJSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

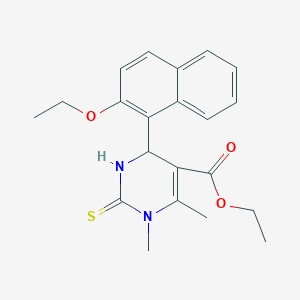
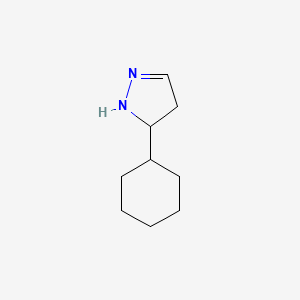
![2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2510197.png)
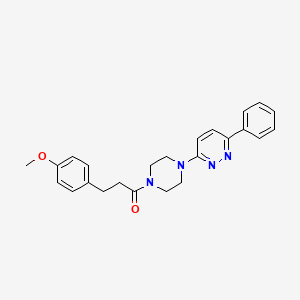
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)
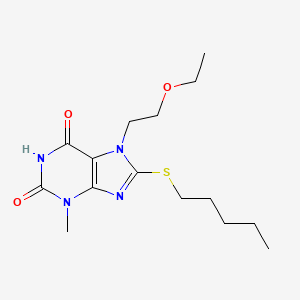
![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)
![1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile](/img/structure/B2510206.png)

![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
